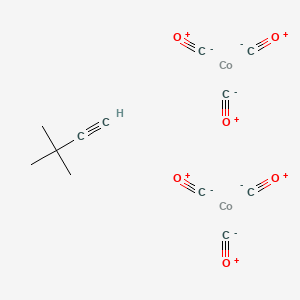

(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl

説明

(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl (CCTBA, CAS 56792-69-9) is a dark red, air-sensitive organocobalt compound with the molecular formula C₁₂H₁₀Co₂O₆ and a molecular weight of 368.07 g/mol. It belongs to the class of alkyne-hexacarbonyl-dicobalt complexes, where the alkyne ligand (3,3-dimethyl-1-butyne) bridges two cobalt atoms coordinated by six carbonyl groups . CCTBA is widely used in plasma-enhanced atomic layer deposition (PEALD) for synthesizing ultrathin cobalt films (<20 nm) with applications in electronics and catalysis. Its reactivity and sensitivity to air necessitate stringent handling protocols .

特性

IUPAC Name |

carbon monoxide;cobalt;3,3-dimethylbut-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCVAZZKJPVOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Co2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The alkyne ligand (3,3-dimethyl-1-butyne) displaces two carbonyl ligands from Co₂(CO)₈, forming a stable hexacarbonyl complex. The reaction is typically conducted in tetrahydrofuran (THF) at temperatures between 0°C and 25°C under a nitrogen or argon atmosphere. The stoichiometric ratio of alkyne to cobalt carbonyl is critical, with a 1:1 molar ratio yielding optimal results.

Key parameters :

-

Solvent : THF or diethyl ether.

-

Temperature : 0°C (initial) → gradual warming to room temperature.

-

Reaction time : 4–6 hours.

-

Yield : 75–80% after purification.

Purification and Characterization

The crude product is purified via vacuum distillation (52°C at 0.8 mmHg) or recrystallization from cold hexane. Purity is verified using ¹H NMR spectroscopy (integration of alkyne protons) and infrared spectroscopy (characteristic ν(CO) stretches at ~2,000 cm⁻¹).

Industrial-Scale Production

Industrial synthesis scales the laboratory method but introduces modifications to enhance efficiency and safety.

Large-Batch Reactor Design

Process Optimization

-

Catalyst recycling : Unreacted Co₂(CO)₈ is recovered via fractional distillation.

-

Yield : 78–82% at scale, with throughputs exceeding 50 kg/batch.

Catalytic Synthesis Using Ionic Liquid-Modified Graphene Oxide

A recent patent describes a novel method employing ionic liquid-modified graphene oxide (IL-GO) as a catalyst to accelerate the reaction and reduce byproducts.

Synthetic Procedure

化学反応の分析

Types of Reactions: (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl undergoes various types of reactions, including:

Oxidation: This compound can be oxidized to form cobalt oxides.

Reduction: It can be reduced to form cobalt metal.

Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands such as triphenylphosphine can be used under mild conditions

Major Products:

Oxidation: Cobalt oxides.

Reduction: Cobalt metal.

Substitution: Various cobalt-ligand complexes

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H10Co2O6

- Molecular Weight : 368.07 g/mol

- Appearance : Dark red liquid

- Boiling Point : 52°C at 0.8 mmHg

- Sensitivity : Air-sensitive

These properties make (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl a versatile compound for various chemical reactions and applications.

Catalysis in Organic Chemistry

This compound serves as a catalyst in several significant organic transformations:

- Nicholas Reaction : It facilitates the formation of carbon-carbon bonds.

- Pauson–Khand Reaction : This reaction involves the cycloaddition of alkenes and alkynes.

- Alkyne Cyclotrimerization : It promotes the formation of cyclic compounds from alkynes.

- Alkyne Hydrosilylation : The compound aids in adding silanes to alkynes.

These catalytic properties are attributed to the cobalt centers that enable efficient bond formation and breaking during reactions .

Biological Applications

Recent studies have highlighted the potential of this compound in biological contexts:

-

Anticancer Activity : Research indicates significant cytotoxic effects against cancer cell lines such as HeLa (cervical carcinoma) and K562 (leukemia). The median inhibitory concentration (IC50) values range from 9 to 90 µM for these cells, suggesting strong anticancer potential.

Cell Line IC50 Range (µM) HeLa 14 - 90 K562 9 - 50 - Oxidative Stress Induction : The compound induces oxidative stress, leading to increased production of reactive oxygen species (ROS), which can damage cellular components and induce apoptosis in cancer cells.

Drug Delivery Enhancement

The compound has shown promise in enhancing drug delivery systems, particularly in cancer therapy:

- It improves the accumulation of chemotherapeutic agents in tumor tissues, thereby increasing treatment efficacy while minimizing side effects on healthy tissues. This property is particularly valuable for designing targeted drug delivery systems .

Thin Film Deposition

This compound is utilized as a precursor for atomic layer deposition of cobalt-containing thin films. These films are critical in various industries:

| Application Area | Description |

|---|---|

| Microelectronics | Used in semiconductor devices |

| Magnetoresistive Devices | Essential for data storage technologies |

| Integrated Circuits | Key component in circuit fabrication |

| Lithium Battery Technologies | Enhances performance and efficiency |

| Spintronics | Important for developing spin-based electronic devices |

The ability to create smooth cobalt films on substrates like SiO2 through chemical vapor deposition highlights its industrial relevance .

Case Studies

Several case studies have documented the biological activity of this compound:

- Cytotoxicity against HeLa Cells : In vitro assays demonstrated that concentrations above 10 µM significantly reduced cell viability.

- Oxidative Stress Induction : Studies indicated that treatment with this compound resulted in elevated ROS levels in K562 cells, contributing to its cytotoxic effects.

- Enhanced Drug Delivery : Combination therapies involving this compound and conventional chemotherapeutics like cisplatin showed improved efficacy due to increased drug retention within tumor environments .

作用機序

The mechanism by which (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl exerts its effects involves its ability to act as a catalyst in various chemical reactions. The cobalt centers in the compound facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates. In biological systems, it enhances the delivery and efficacy of chemotherapy drugs by increasing their penetration and accumulation in tumor tissues .

類似化合物との比較

Key Research Findings

- Structural Uniqueness : CCTBA’s tert-butylacetylene ligand imparts steric bulk, influencing reactivity in PEALD compared to smaller ligands (e.g., diphenylacetylene) .

- Biological vs. Industrial Utility: Unlike nucleoside-Co₂(CO)₆ complexes, CCTBA lacks direct therapeutic use but excels in nanomaterial fabrication .

- Reaction Scope: Propargylium-Co₂(CO)₆⁺ salts show broader nucleophile compatibility (enol ethers, aromatics) than CCTBA, which is niche in deposition chemistry .

Data Tables

Table 1: Comparative Properties of Selected Co₂(CO)₆ Complexes

生物活性

(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl, also known as CCTBA, is an organometallic compound with the molecular formula and a molecular weight of 368.07 g/mol. It appears as a dark red liquid and is primarily utilized in various chemical processes, including catalysis and material science applications. Recent studies have highlighted its potential biological activities, particularly in cancer treatment and drug delivery systems.

This compound is characterized by its ability to act as a catalyst in several chemical reactions due to the presence of cobalt centers that facilitate the formation and breaking of chemical bonds. The biological activity of this compound is linked to its role in enhancing the efficacy of chemotherapy drugs by improving their penetration and accumulation in tumor tissues .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including HeLa (cervical carcinoma) and K562 (leukemia) cells. The median inhibitory concentration (IC50) values ranged from 14 to 90 μM for HeLa cells and 9 to 50 μM for K562 cells . The mechanism of action appears to involve the induction of oxidative stress, leading to increased production of reactive oxygen species (ROS), which can damage cellular components and induce apoptosis in cancer cells .

Drug Delivery Enhancement

The compound has been shown to enhance the delivery of chemotherapeutic agents. Its ability to increase drug accumulation in tumor tissues has been explored as a method to improve treatment outcomes in cancer therapy. This property is particularly valuable in designing more effective drug delivery systems that target cancer cells while minimizing side effects on healthy tissues .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other dicobalt complexes:

| Compound Name | Biological Activity | IC50 Range (μM) |

|---|---|---|

| Dicobalt Octacarbonyl | Antiproliferative effects | 20 - 100 |

| This compound | Significant cytotoxicity against cancer cells | 9 - 90 |

| Cobalt Carbonyl Complexes | CO-releasing molecules with potential therapeutic uses | Varies widely |

Case Studies

Several case studies have documented the biological activity of this compound:

- Cytotoxicity against HeLa Cells : In vitro assays demonstrated that this compound significantly reduced cell viability at concentrations above 10 μM, indicating strong anticancer potential.

- Oxidative Stress Induction : Studies showed that treatment with this compound resulted in elevated levels of ROS in K562 cells, contributing to its cytotoxic effects.

- Enhanced Drug Delivery : Experiments involving combination therapies revealed that when paired with conventional chemotherapeutics like cisplatin, the efficacy was markedly improved due to increased drug retention within tumor environments.

Q & A

Q. What is the synthetic methodology for preparing (3,3-dimethyl-1-butyne)dicobalt hexacarbonyl?

The complex is synthesized by reacting 3,3-dimethyl-1-butyne with dicobalt octacarbonyl (Co₂(CO)₈) under inert conditions. The alkyne coordinates to the cobalt cluster, displacing two CO ligands to form the hexacarbonyl complex. This reaction typically proceeds in anhydrous solvents like dichloromethane or diethyl ether, with rigorous exclusion of air and moisture due to the compound’s sensitivity .

Q. What structural features distinguish this compound?

The complex exhibits a bent geometry where the alkyne bridges two cobalt atoms in a μ-η² fashion, stabilized by six carbonyl ligands. This structure enhances the electrophilicity of the propargylic position, enabling its use in carbocation stabilization. Spectroscopic characterization (IR, NMR) confirms the presence of CO ligands (ν(CO) ~2000–2100 cm⁻¹) and the coordination environment .

Q. How is this cobalt complex utilized in the Nicholas reaction?

The Nicholas reaction involves acid-mediated generation of propargylic cations stabilized by the cobalt cluster. These cations react with nucleophiles (e.g., indole, thiophenol) to form substituted propargyl derivatives. For example, carbohydrate-derived cobalt complexes undergo nucleophilic trapping at the anomeric center, enabling stereocontrolled synthesis of C-glycosides and medium-sized heterocycles .

Q. What are its primary applications in materials science?

The compound serves as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of cobalt-based thin films. These films are critical for semiconductor devices, acting as conductive barrier/liner layers in integrated circuits. The precursor’s volatility and thermal decomposition profile (52°C at 0.8 mmHg) make it suitable for low-temperature processes .

Advanced Research Questions

Q. How does the cobalt cluster stabilize propargylic cations, and what mechanistic insights exist?

The Co₂(CO)₆ cluster stabilizes propargylic cations through σ-donation from the alkyne and backbonding into its π*-orbitals, delocalizing positive charge. This stabilization enables selective trapping by nucleophiles without premature decomposition. Mechanistic studies using DFT calculations and kinetic isotope effects reveal that the reaction proceeds via a planar carbocation intermediate, with stereochemical outcomes influenced by steric and electronic factors .

Q. What experimental challenges arise in handling this compound, and how are they mitigated?

The complex is air-sensitive, requiring storage under inert atmospheres (e.g., N₂ or Ar) at 2–8°C. Decomposition via CO loss or oxidation can occur if exposed to moisture. Handling protocols include Schlenk-line techniques, gloveboxes, and anhydrous solvents. Analytical methods like FTIR and X-ray crystallography are used to verify purity before use .

Q. How does the cobalt complex facilitate cyclization reactions in carbocycle synthesis?

In carbohydrate chemistry, the cobalt cluster promotes Ferrier-Nicholas carbocyclization. For example, C-1 or C-5 alkynedicobalt derivatives of pyranosides undergo acid-catalyzed ring-opening and recyclization to form oxepanes or cycloheptenones. The reaction’s regioselectivity is controlled by the position of the cobalt cluster (exocyclic vs. endocyclic) and steric effects of substituents .

Q. What strategies improve selectivity in asymmetric propargylic substitutions?

Chiral auxiliaries or enantiopure substrates (e.g., sugar derivatives) induce asymmetry at the propargylic site. For instance, using L-(+)-tartaric acid-derived ligands or chiral Lewis acids enhances enantiomeric excess (ee) in Nicholas reactions. Recent advances also employ chiral counterions (e.g., BINOL-phosphate) to control transition-state geometry .

Q. What decomplexation methods are available for removing the cobalt cluster post-reaction?

Decomplexation is achieved via:

- Radical-initiated hydrogenolysis : Using n-Bu₃SnH at 65°C to cleave the Co–C bonds, yielding alkenes or oxepanes .

- Oxidative cleavage : Ceric ammonium nitrate (CAN) oxidizes the cobalt cluster, releasing free alkynes .

- Hydrosilylation : Et₃SiH provides regio- and stereoselective access to vinylsilanes .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- FTIR : Monitors CO ligand vibrations to confirm coordination integrity.

- NMR spectroscopy : ¹H/¹³C NMR identifies propargylic proton shifts (δ 1–3 ppm for Co-bound CH groups) and carbocation intermediates.

- X-ray crystallography : Resolves the bent geometry and bond lengths in the solid state .

- Mass spectrometry (ESI-TOF) : Confirms molecular ion peaks (e.g., m/z 368.07 for the parent ion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。